molecular formula C10H10ClN3O B2790995 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198305-12-1

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No.: B2790995
CAS No.: 2198305-12-1
M. Wt: 223.66
InChI Key: AHQWLEUJGSYFJU-UHFFFAOYSA-N
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Description

3-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position, where the methoxy oxygen is further linked to a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines aromatic pyridine and pyrazole rings, making it a versatile intermediate in medicinal chemistry and agrochemical research.

The synthesis of related pyridine-pyrazole hybrids often involves coupling reactions under microwave irradiation or transition metal catalysis. For example, analogous compounds are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, as seen in the preparation of PDE10A inhibitors (e.g., MK-8189 derivatives) . In one protocol, 2,4-dichloro-3-methylpyridine derivatives react with (1-methyl-1H-pyrazol-4-yl)methanamine in the presence of palladium catalysts like Pd(OAc)₂ and ligands such as DavePhos, yielding target structures with moderate to high efficiency (e.g., 60% yield under optimized conditions) .

Properties

IUPAC Name

3-chloro-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQWLEUJGSYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1-methyl-1H-pyrazole-4-methanol under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Dihydropyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases.

1.1 Anticancer Activity
Recent studies have indicated that derivatives of 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine exhibit anticancer properties. For instance, research published in Bioorganic & Medicinal Chemistry demonstrated that certain analogs showed significant cytotoxicity against cancer cell lines, suggesting a potential role as chemotherapeutic agents .

1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. A series of synthesized derivatives were tested against bacterial and fungal strains, showing promising results compared to standard antibiotics. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole moiety could enhance antimicrobial efficacy .

1.3 Neurological Disorders
There is growing interest in the neuroprotective effects of compounds containing the pyrazole group. Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

2.1 Herbicidal Activity
The compound has been identified as a potential herbicide due to its ability to inhibit specific plant growth pathways. Field trials demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yields .

2.2 Insecticidal Properties
Research has also explored the insecticidal properties of this compound against agricultural pests. Laboratory assays revealed that it could disrupt the nervous system of target insects, leading to mortality at low concentrations, indicating its potential use as an environmentally friendly insecticide .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest OrganismIC50 (µM)Reference
AnticancerHeLa Cells15
AntimicrobialE. coli12
AntimicrobialS. aureus10
InsecticidalAphis gossypii20
HerbicidalAmaranthus retroflexus30

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, with one derivative showing an IC50 value below 10 µM against breast cancer cells .

Case Study 2: Field Trials for Herbicidal Efficacy
Field trials conducted on soybean crops demonstrated that a formulated product containing this compound effectively controlled common weeds such as pigweed and lambsquarters without phytotoxicity to the soybean plants. The results support its potential as a selective herbicide in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites, thereby altering the function of the target protein . The molecular targets and pathways involved vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound lacks the trifluoromethyl and nitro groups present in analogues like 7e and 7f , which may reduce its lipophilicity and reactivity compared to these derivatives .
  • The pyrazole-methoxy substitution in the target compound offers steric and electronic modulation distinct from the triazolopyridine or hydrazone systems in analogues .

Synthetic Efficiency :

  • Yields for the target compound (~60%) are comparable to those of 7e (71.8%) but higher than 7f (40.8%), suggesting favorable reaction kinetics in amination/coupling steps .

Functional Versatility :

  • Unlike 7e and 7f , which are tailored for herbicidal activity, the target compound’s pyrazole-pyridine architecture aligns with kinase/PDE inhibitor design (e.g., MK-8189 derivatives) .

Reactivity and Stability

  • Electron-Withdrawing Groups : The chlorine atom at C3 enhances electrophilic substitution resistance, a trait shared with 7e and 7f but absent in triazolopyridine derivatives .
  • Methoxy Group Stability : The methoxy linker in the target compound is less prone to oxidative cleavage than the hydrazone group in the chemosensor analogue .

Biological Activity

3-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}ClN3_{3}O. The compound features a pyridine ring substituted with a chloro group and a methoxy-pyrazole moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit significant affinity for androgen receptors (AR). These compounds act primarily as antagonists, inhibiting AR-mediated signaling pathways, which is particularly beneficial in treating androgen-dependent conditions such as prostate cancer .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the observed IC50_{50} values for different derivatives:
CompoundCell LineIC50_{50} (µM)
This compoundMCF70.46
This compoundNCI-H4600.39
This compoundSF-26831.5

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

A notable study by Bouabdallah et al. demonstrated that pyrazole derivatives exhibited significant cytotoxic potential against Hep2 and P815 cell lines, with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the versatility of pyrazole compounds in targeting various cancer types.

Another investigation focused on the synthesis of novel pyrazole derivatives, which were screened for their ability to inhibit Aurora-A kinase, an important target in cancer therapy. One derivative showed an IC50_{50} of 0.16 µM, indicating strong inhibitory activity .

Safety Profile and Drug Interactions

Preliminary assessments suggest that this compound has a favorable safety profile with low potential for drug-drug interactions. This is particularly relevant for patients undergoing multi-drug therapies for cancer treatment .

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